molecular formula C11H8N2O2 B8590934 Methyl 3-cyano-1H-indole-2-carboxylate

Methyl 3-cyano-1H-indole-2-carboxylate

Cat. No. B8590934
M. Wt: 200.19 g/mol
InChI Key: HRGIGMGNLJTQEQ-UHFFFAOYSA-N
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Description

Methyl 3-cyano-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 3-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-8(6-12)7-4-2-3-5-9(7)13-10/h2-5,13H,1H3

InChI Key

HRGIGMGNLJTQEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2 g 3-Iodo-1H-indole-2-carboxylic acid methyl ester in 10 ml DMF and 20 ml THF, 1.5 g CuCN, 434 mg Et4NCN and 461 mg DPPF were added and the mixture was purged with argon for 15 min. Then, 254 mg Pd2(dba)3 were introduced and the reaction was heated to 80° C. for 5 h. Finally, 10 ml saturated NaHCO3 solution were added and the mixture was filtered through a chem elut® cartridge by elution with DCM. After subsequent removal of the solvent under reduced pressure the residue was purified by chromatography on silica gel with ethylacetate as eluent. The fractions containing the product were evaporated to yield a white solid. Yield: 1.2 g.
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2 g
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1.5 g
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10 mL
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20 mL
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461 mg
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Synthesis routes and methods III

Procedure details

To a mixture of methyl 3-[(E)-(hydroxyimino)methyl]-1H-indole-2-carboxylate (from Key Organics, 1.0 g, 4.6 mmol) and pyridine (7.4 mL, 92 mmol) in 1,4-dioxane (20 mL) was added methanesulfonyl chloride (1.4 mL, 18 mmol). The reaction was heated at 60° C. for 2 hours. The reaction was diluted with water and extracted with EtOAc. The combined organic layers were dried over MgSO4, concentrated, and purified on silica gel (eluting with 0-5% MeOH/dichloromethane) to give the desired product (0.7 g, 76%). LCMS calculated for C11H9N2O2(M+H)+: m/z=201.1. Found: 201.1.
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1 g
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7.4 mL
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20 mL
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1.4 mL
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Yield
76%

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